molecular formula C15H16BrNO2 B14433326 1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide CAS No. 82746-46-1

1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide

Cat. No.: B14433326
CAS No.: 82746-46-1
M. Wt: 322.20 g/mol
InChI Key: FCWZWOKGLLHEKJ-UHFFFAOYSA-M
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Description

1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide is a chemical compound with the molecular formula C14H14BrNO2 It is known for its unique structure, which includes a methoxyphenyl group, an oxoethyl group, and a methylpyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation:

    Clemmensen Reduction: The reduction of the acyl group to an alkane using zinc amalgam and hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide can be compared with other similar compounds, such as:

  • 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide
  • 1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide
  • 1-[2-(4-Ethoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide

These compounds share similar structural features but differ in the substituents on the aromatic ring.

Properties

CAS No.

82746-46-1

Molecular Formula

C15H16BrNO2

Molecular Weight

322.20 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2-(2-methylpyridin-1-ium-1-yl)ethanone;bromide

InChI

InChI=1S/C15H16NO2.BrH/c1-12-6-3-4-9-16(12)11-15(17)13-7-5-8-14(10-13)18-2;/h3-10H,11H2,1-2H3;1H/q+1;/p-1

InChI Key

FCWZWOKGLLHEKJ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=[N+]1CC(=O)C2=CC(=CC=C2)OC.[Br-]

Origin of Product

United States

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